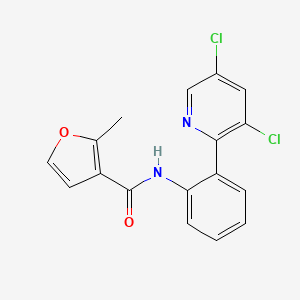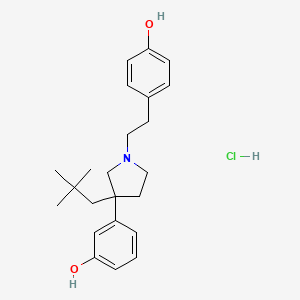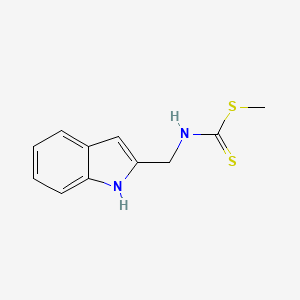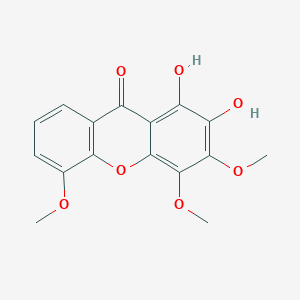
2,6-Bis(diethylamino)quinoxaline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(diethylamino)quinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes two diethylamino groups attached to a quinoxaline-5,8-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2,6-Bis(diethylamino)quinoxaline-5,8-dione, the specific synthetic route may involve the reaction of diethylamine with a quinoxaline-5,8-dione precursor under controlled conditions. Various synthetic methods have been developed to optimize yield and purity, often employing green chemistry principles to minimize environmental impact .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(diethylamino)quinoxaline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(diethylamino)quinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Bis(diethylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of biological processes such as cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 2,6-Bis(diethylamino)quinoxaline-5,8-dione, known for its broad-spectrum pharmacological activities.
Quinazoline: A structurally similar compound with diverse biological activities, including anticancer and antimicrobial properties.
Cinnoline: Another nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of diethylamino groups, which can enhance its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific pharmacological profile .
Eigenschaften
CAS-Nummer |
62471-82-3 |
|---|---|
Molekularformel |
C16H22N4O2 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
2,6-bis(diethylamino)quinoxaline-5,8-dione |
InChI |
InChI=1S/C16H22N4O2/c1-5-19(6-2)11-9-12(21)14-15(16(11)22)17-10-13(18-14)20(7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
QQLOHDKKUOQKLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=O)C2=NC(=CN=C2C1=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)



![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)

![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![3-Methyl-4-(thiophen-2-yl)[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12914474.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)

